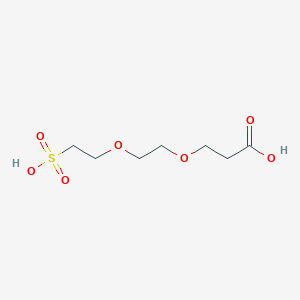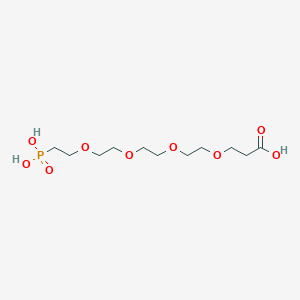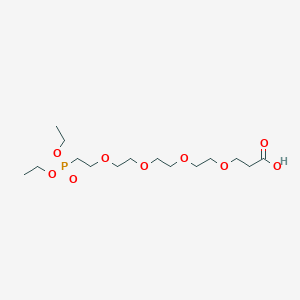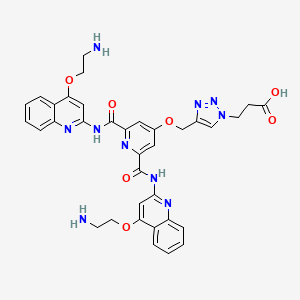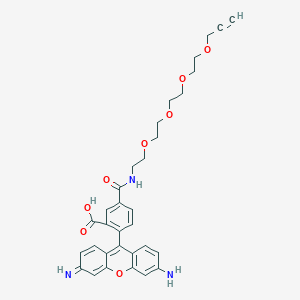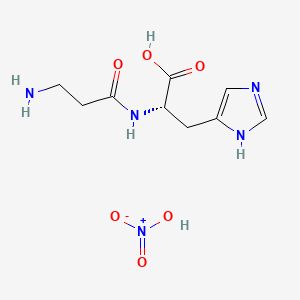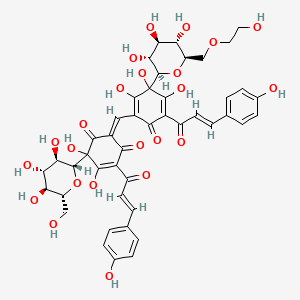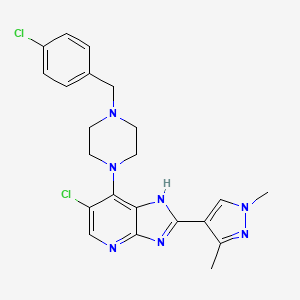
CCT241736
Descripción general
Descripción
EP-0042 es un inhibidor dual de FLT3 y Aurora quinasa desarrollado por Ellipses Pharma. Actualmente se está investigando como un posible tratamiento para la leucemia mieloide aguda (LMA), particularmente para pacientes que han desarrollado resistencia a los inhibidores de FLT3 . El compuesto ha mostrado resultados preliminares prometedores en ensayos clínicos, demostrando seguridad y tolerabilidad aceptables, así como evidencia de estabilización de la enfermedad .
Aplicaciones Científicas De Investigación
EP-0042 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
EP-0042 ejerce sus efectos inhibiendo selectivamente las quinasas FLT3 y Aurora a concentraciones nanomolares. FLT3 es una tirosina quinasa receptora involucrada en la proliferación y supervivencia de las células hematopoyéticas, mientras que las quinasas Aurora juegan un papel crucial en la división celular . Al inhibir estas quinasas, EP-0042 interrumpe las vías de señalización celular, lo que lleva a la inhibición del crecimiento tumoral y a superar la resistencia a los inhibidores de FLT3 . El compuesto ha mostrado eficacia en modelos preclínicos de xenotrasplantes de tumores humanos FLT3-ITD y FLT3-ITD-TKD, así como en muestras primarias de LMA resistentes a quizartinib .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
EP-0042 se sintetiza a través de una serie de reacciones químicas que implican la formación de derivados de imidazo[4,5-b]piridina. La ruta sintética generalmente involucra la reacción de fumarato de 6-cloro-7-[4-(4-clorofenil)metil]piperazin-1-il]-2-(1,3-dimetilpirazol-4-il)-3H-imidazo[4,5-b]piridina-3-io con varios reactivos bajo condiciones controladas . Las condiciones específicas de la reacción, incluida la temperatura, los solventes y los catalizadores, se optimizan para lograr un alto rendimiento y pureza del producto final.
Métodos de Producción Industrial
La producción industrial de EP-0042 implica escalar la ruta sintética para producir el compuesto en grandes cantidades. Este proceso requiere una optimización cuidadosa de las condiciones de reacción para garantizar la consistencia y la calidad. El proceso de producción generalmente se lleva a cabo en un entorno controlado para mantener la integridad del compuesto y para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de Reacciones
EP-0042 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de EP-0042.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran EP-0042 incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y nucleófilos (por ejemplo, aminas). Las condiciones de reacción, como la temperatura, el pH y el solvente, se controlan cuidadosamente para lograr las transformaciones químicas deseadas .
Productos Principales Formados
Los productos principales formados a partir de las reacciones de EP-0042 dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos de imidazo[4,5-b]piridina .
Comparación Con Compuestos Similares
EP-0042 es único en su inhibición dual de FLT3 y Aurora quinasas, lo que lo distingue de otros inhibidores de FLT3. Los compuestos similares incluyen:
Midostaurina: Un inhibidor multiquinasa que se dirige a FLT3, KIT y PDGFR.
Gilteritinib: Un inhibidor selectivo de FLT3 utilizado para el tratamiento de la LMA recidivante o refractaria.
Quizartinib: Un inhibidor selectivo de FLT3 con actividad contra las mutaciones FLT3-ITD.
El mecanismo de inhibición dual de EP-0042 proporciona un potencial terapéutico más amplio, particularmente para superar la resistencia a los inhibidores selectivos de FLT3 .
Propiedades
IUPAC Name |
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBLKUZXRMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402709-93-6 | |
| Record name | CCT-241736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EP-0042 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







